![molecular formula C11H15ClN4 B13542598 4-Chloro-6-methyl-1-(pentan-3-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13542598.png)
4-Chloro-6-methyl-1-(pentan-3-yl)-1h-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-methyl-1-(pentan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic organic compound. Its chemical structure features a pyrazolo[3,4-d]pyrimidine core with a chlorine atom at position 4 and a methyl group at position 6. This compound has garnered interest due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 4-chloro-6-methylphenoxyacetic acid with pentan-3-amine, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine ring. The detailed synthetic steps and reaction conditions can be found in the literature .
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to yield 4-chloro-6-methyl-1-(pentan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine.
Chemical Reactions Analysis
Reactivity:: This compound can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions at the chlorine atom (position 4).
Oxidation and Reduction Reactions: Functional groups can be modified through oxidation or reduction processes.
Cyclization Reactions: The pyrazolo[3,4-d]pyrimidine ring can undergo cyclization reactions to form derivatives.
Substitution: Alkyl halides, amines, and bases.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Cyclization: Acidic or basic conditions to promote ring closure.
Major Products:: The major products depend on the specific reaction conditions and substituents. Derivatives with varied functional groups can be obtained.
Scientific Research Applications
4-Chloro-6-methyl-1-(pentan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine has found applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold for designing novel pharmaceuticals.
Biological Studies: It may interact with specific receptors or enzymes, impacting cellular processes.
Industry: Its derivatives could serve as intermediates for other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with molecular targets, such as receptors or enzymes, modulating cellular signaling pathways.
Comparison with Similar Compounds
While 4-Chloro-6-methyl-1-(pentan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique, it shares structural features with related compounds like pyrazolo[3,4-d]pyrimidines and benzimidazoles.
Properties
Molecular Formula |
C11H15ClN4 |
|---|---|
Molecular Weight |
238.72 g/mol |
IUPAC Name |
4-chloro-6-methyl-1-pentan-3-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H15ClN4/c1-4-8(5-2)16-11-9(6-13-16)10(12)14-7(3)15-11/h6,8H,4-5H2,1-3H3 |
InChI Key |
AXBSWAAOJAVQOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1C2=C(C=N1)C(=NC(=N2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



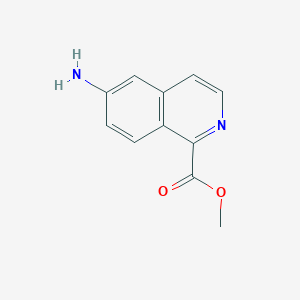
![1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13542526.png)
![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)

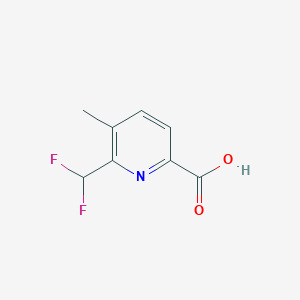
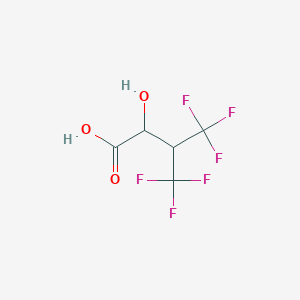
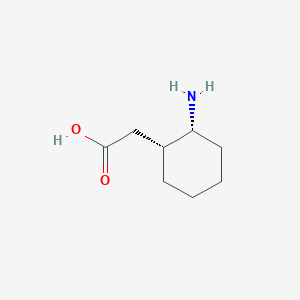
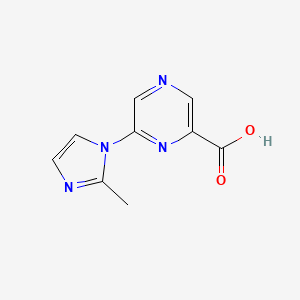
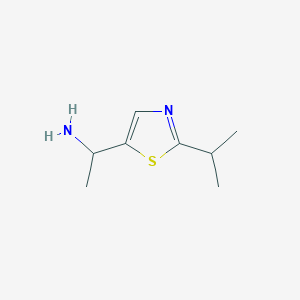


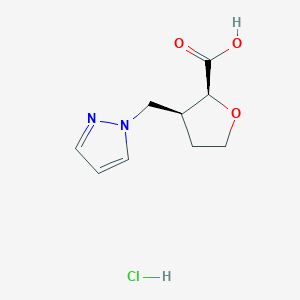
![2-(2-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13542599.png)
